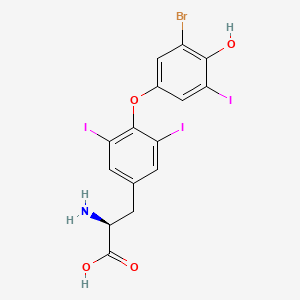

3'-Bromo-3,5,5'-triiodothyronine

Descripción

Structure

3D Structure

Propiedades

Número CAS |

77667-01-7 |

|---|---|

Fórmula molecular |

C15H11BrI3NO4 |

Peso molecular |

729.87 g/mol |

Nombre IUPAC |

(2S)-2-amino-3-[4-(3-bromo-4-hydroxy-5-iodophenoxy)-3,5-diiodophenyl]propanoic acid |

InChI |

InChI=1S/C15H11BrI3NO4/c16-8-4-7(5-9(17)13(8)21)24-14-10(18)1-6(2-11(14)19)3-12(20)15(22)23/h1-2,4-5,12,21H,3,20H2,(H,22,23)/t12-/m0/s1 |

Clave InChI |

YSUYFSUSYJMLTH-LBPRGKRZSA-N |

SMILES |

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)Br)I)CC(C(=O)O)N |

SMILES isomérico |

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)Br)I)C[C@@H](C(=O)O)N |

SMILES canónico |

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)Br)I)CC(C(=O)O)N |

Sinónimos |

3'-bromo-3,5,5'-triiodo-L-thyronine 3'-bromo-3,5,5'-triiodothyronine 3'-bromo-T3 3'-BrT3 BrT3 pseudo-T4 |

Origen del producto |

United States |

Synthetic Methodologies and Derivatization Strategies for 3 Bromo 3,5,5 Triiodothyronine

Established Chemical Synthesis Pathways for Brominated Thyronine Analogs

The chemical synthesis of brominated and other halogenated thyronine analogs typically relies on a few core strategies, primarily centered around the construction of the characteristic diphenyl ether linkage. A prevalent method involves the condensation of two appropriately substituted benzene (B151609) rings.

One established pathway is the biomimetic oxidative coupling of a protected diiodotyrosine derivative. researchgate.net This approach mimics the proposed biological formation of thyroxine. Another major strategy involves the Ullmann-type condensation reaction between a substituted phenol (B47542) and a protected, activated tyrosine derivative. For instance, the synthesis of 3′-heteroarylmethyl-3,5-di-iodo-L-thyronines has been achieved by condensing various 3-substituted 4-methoxyphenols with a 3,5-dinitro-L-tyrosine derivative, which serves as a precursor to the di-iodinated structure. rsc.org

A general retrosynthetic analysis for thyronine analogs often starts with the disconnection of the diphenyl ether bond, leading back to a protected L-tyrosine derivative and a substituted phenol. blucher.com.br The synthesis of L-thyroxine itself, for example, can begin with L-tyrosine, which is first esterified and then its amino group is protected (e.g., with a Boc group). blucher.com.br This protected intermediate is then di-iodinated using reagents like iodine and hydrogen peroxide before the crucial coupling step. blucher.com.br More modern approaches have also utilized organometallic chemistry, such as Knochel's iodine-magnesium exchange, to develop new synthetic routes to thyroid hormone analogs. nih.gov

Table 1: Key Synthetic Reactions for Thyronine Analogs

| Reaction Type | Description | Starting Materials Example | Product Type | Reference |

|---|---|---|---|---|

| Oxidative Coupling | Mimics the enzymatic formation of the thyronine backbone. | N-acetyl-3,5-diiodotyrosine ethyl ester | N-acetylthyroxine ethyl ester | researchgate.net |

| Ullmann Condensation | Forms the diphenyl ether bond between a phenol and an aryl halide. | 3-Substituted 4-methoxyphenol (B1676288) and a 3,5-dinitro-L-tyrosine derivative | 3'-Substituted-L-thyronine analog | rsc.org |

| Multi-step Synthesis | A sequential route involving protection, halogenation, and coupling. | L-tyrosine | L-thyroxine or analogs | blucher.com.br |

Stereoselective Synthesis of L- and D-Enantiomers for Research Applications

The biological activity of thyronine analogs is highly dependent on their stereochemistry. Therefore, controlling the stereochemistry at the α-carbon of the alanine (B10760859) side chain is a critical aspect of their synthesis. The most common and effective strategy to obtain enantiomerically pure L- or D-thyronines is to use a chiral precursor from the "chiral pool."

Syntheses almost invariably begin with either L-tyrosine or D-tyrosine. rsc.orgblucher.com.br The inherent chirality of the starting amino acid is preserved throughout the multi-step reaction sequence by using protecting groups on the amino and carboxyl functions. For example, the synthesis of L-thyroxine and its analogs often starts with L-tyrosine methyl ester, followed by the protection of the amino group with di-tert-butyl dicarbonate (B1257347) (Boc-anhydride). blucher.com.br This ensures that the L-configuration is maintained during subsequent iodination and coupling reactions. The compound 3'-Bromo-3,5,5'-triiodothyronine is specifically named as O-(3-Bromo-4-hydroxy-5-iodophenyl)-3,5-diiodo-L-tyrosine, indicating its origin from an L-tyrosine derivative. clearsynth.com

While this approach is generally reliable, careful selection of reaction conditions is necessary to avoid racemization. In some cases, unexpected stereochemical outcomes can occur. For instance, the synthesis of 3,5-dichloro-D-thyronine under certain conditions was reported to proceed with an unexpected Walden inversion, highlighting the complexities that can arise in maintaining stereochemical integrity. rsc.org

Radiosynthesis and Isotopic Labeling of this compound for Mechanistic Studies

Isotopically labeled analogs of thyroid hormones are indispensable tools for studying their metabolism, biodistribution, and mechanism of action. nih.govnih.gov Labeling can be achieved using either radioactive isotopes for detection by autoradiography or scintillation counting, or stable isotopes for analysis by mass spectrometry.

Stable Isotope Labeling: For metabolic tracking using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS), stable isotopes are preferred as they avoid the complications of radioactivity. nih.gov The synthesis of labeled compounds such as ¹³C₉-¹⁵N-T₄ (thyroxine) involves building the molecule from starting materials that are already enriched with heavy isotopes. nih.gov This method allows any metabolites formed in vivo or in vitro to be distinguished from their endogenous counterparts by their unique mass signature. nih.gov Deuterium (²H or D) labeling is another common strategy, as seen in the synthesis of d₆-sobetirome, which was developed to study the biodistribution of this specific thyromimetic. nih.gov

Radiolabeling: Radiolabeling often involves introducing a radioisotope in the final steps of a synthesis. For thyroid hormone analogs, isotopes of iodine (e.g., ¹²⁵I or ¹³¹I) are common choices. This can be achieved through electrophilic iodination of a non-iodinated precursor or via an exchange reaction on the fully synthesized, non-radioactive molecule. nih.gov Tritium (³H) is another useful radioisotope, as demonstrated in the synthesis of ³H-sobetirome. nih.gov These radiolabeled compounds are critical for receptor-binding assays and for tracing the fate of the molecule in biological systems.

Production of Metabolically Relevant Derivatives for In Vitro Analysis

To understand the biological activity and degradation of this compound, it is essential to synthesize its potential metabolites for use as analytical standards and for in vitro biological testing. The metabolism of thyroid hormones follows several well-defined pathways, and the same pathways are presumed to act on brominated analogs. nih.govresearchgate.net

Key metabolic transformations include:

Deiodination and Debromination: The sequential removal of iodine (and bromine) atoms from the thyronine rings is a primary metabolic route. nih.gov This would produce a series of partially dehalogenated analogs.

Side-Chain Metabolism: The alanine side chain can undergo oxidative deamination and decarboxylation to form acetic acid derivatives (thyroacetic acids). nih.govnih.gov For example, the acetic acid analogs of T4 and T3 are known as Tetraiodothyroacetic acid (Tetrac) and Triiodothyroacetic acid (Triac), respectively. nih.govresearchgate.net

Conjugation: To increase water solubility and facilitate excretion, thyroid hormones and their metabolites are often conjugated with glucuronic acid or sulfate (B86663) in the liver. researchgate.net Synthesizing these glucuronide and sulfate derivatives is important for comprehensive metabolic studies.

Decarboxylation: The amino acid portion can be decarboxylated to produce thyronamines (TAMS). nih.govresearchgate.net

The synthesis of these derivatives allows researchers to investigate whether the parent compound or its metabolites are responsible for observed biological effects and to quantify their formation and clearance in in vitro systems like liver S9 fractions. researchgate.net

Table 2: Potential Metabolites of this compound for In Vitro Studies

| Metabolic Pathway | Derivative Type | Example Derivative Name |

|---|---|---|

| Dehalogenation | Deiodinated/Debrominated Analog | 3,5,5'-Triiodothyronine |

| Side-Chain Oxidation | Acetic Acid Analog | 3'-Bromo-3,5,5'-triiodothyroacetic acid |

| Conjugation | Glucuronide Conjugate | This compound-glucuronide |

| Conjugation | Sulfate Conjugate | This compound-sulfate |

| Decarboxylation | Thyronamine Analog | 3'-Bromo-3,5,5'-triiodothyronamine |

Molecular Interactions with Thyroid Hormone Receptors Trs

Binding Affinity and Specificity to Thyroid Hormone Receptor Isoforms (TRα1, TRβ1, TRβ2, TRβ3)

Quantitative ligand binding assays using purified TR isoforms are essential for determining the precise binding affinity (typically expressed as the dissociation constant, Kd) of a ligand. While extensive data exists for T3, specific quantitative binding data for 3'-Bromo-3,5,5'-triiodothyronine across all major TR isoforms from publicly available research is limited. The structural modification introduced by the bromine atom would likely influence the steric and electronic interactions within the ligand-binding pocket of the receptors, thereby affecting the Kd values.

Competition binding assays are employed to assess the relative affinity of a new ligand compared to a known radiolabeled ligand, such as [¹²⁵I]T3. In such studies, increasing concentrations of the unlabeled ligand (in this case, this compound) are used to displace the radiolabeled T3 from the receptor. The resulting data allows for the calculation of the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50), providing a measure of the ligand's competitive binding strength.

A study analyzing the binding of various T3 analogues to the human TRβ1 isoform found that the order of binding affinity was T3 > D-T3 > L-thyroxine > 3,5-diiodo-L-thyronine > 3,3',5'-triiodo-L-thyronine. nih.govcapes.gov.br This indicates that alterations to the core T3 structure can significantly reduce binding affinity. Although this study did not specifically test the 3'-bromo derivative, it underscores the sensitivity of the TR binding pocket to structural changes in the ligand.

| Ligand | Relative Binding Affinity to TRβ1 |

| 3,5,3'-Triiodo-L-thyronine (T3) | Highest |

| D-3,5,3'-Triiodothyronine (D-T3) | High |

| L-Thyroxine (T4) | Moderate |

| 3,5-Diiodo-L-thyronine | Lower |

| 3,3',5'-Triiodo-L-thyronine | Lowest |

This table illustrates the general trend of binding affinities for various thyronine analogues to the TRβ1 isoform, as established in the literature. Specific quantitative data for this compound is not available in the provided search results.

Allosteric Modulation of TR Conformation by this compound

The binding of a ligand to the ligand-binding domain (LBD) of a TR induces a conformational change in the receptor protein. This allosteric modulation is crucial for the subsequent steps in receptor activation. The repositioning of key structural elements, most notably the C-terminal helix 12 (H12), creates a binding surface for coactivator proteins and leads to the dissociation of corepressor proteins. The specific conformational change induced by this compound would depend on its unique interactions within the LBD, which may differ from those of the native T3.

Recruitment and Dissociation Dynamics of Coactivator and Corepressor Proteins

In its unliganded state, the TR often binds to corepressor proteins, which mediate transcriptional repression. youtube.comyoutube.com Upon agonist binding, the receptor undergoes a conformational shift that releases these corepressors and facilitates the recruitment of coactivator proteins. youtube.comyoutube.com These coactivators then modify chromatin structure, leading to gene transcription. The efficacy of this compound as an agonist or antagonist would be determined by its ability to promote the dissociation of corepressors and the recruitment of coactivators. The dynamics of this exchange—the rate of dissociation and association—are key to the magnitude and duration of the transcriptional response.

Role of Retinoid X Receptors (RXRs) and Thyroid Hormone Receptor Auxiliary Proteins (TRAPs) in Complex Formation

Thyroid hormone receptors predominantly function as heterodimers with retinoid X receptors (RXRs). youtube.comyoutube.comnih.gov This heterodimerization is crucial for high-affinity binding to specific DNA sequences known as thyroid hormone response elements (TREs). Thyroid hormone receptor auxiliary proteins (TRAPs) have also been identified as proteins that can enhance the binding of TRs to DNA. The binding of a ligand like this compound can influence the stability and conformation of the TR-RXR heterodimer, which in turn affects its interaction with DNA and other regulatory proteins. nih.gov

Impact on DNA-Binding of Thyroid Hormone Receptor Complexes to Thyroid Hormone Response Elements (TREs)

The ultimate step in the initiation of a transcriptional response is the binding of the TR complex to TREs located in the promoter regions of target genes. youtube.comnih.gov The binding of a ligand can modulate this interaction. For instance, T3 has been shown to decrease the binding of TR homodimers to some TREs while stabilizing the binding of TR-RXR heterodimers. nih.gov The specific impact of this compound on the DNA-binding affinity and specificity of TR complexes would be a critical factor in determining which genes are regulated by this compound and the nature of that regulation (activation or repression).

Non Genomic and Extranuclear Actions of 3 Bromo 3,5,5 Triiodothyronine

Interactions with Membrane-Associated Thyroid Hormone Receptors (e.g., αVβ3 Integrin)

The plasma membrane integrin αVβ3 has been identified as a major receptor for thyroid hormones, initiating a variety of non-genomic signals. This receptor possesses a specific binding site for thyroid hormones near the Arg-Gly-Asp (RGD) recognition sequence, which is crucial for interactions with extracellular matrix proteins. nih.gov The binding of thyroid hormones, particularly T4 and T3, to this site can trigger downstream signaling cascades without the hormone entering the cell. nih.gov

This interaction is a key starting point for many rapid, non-genomic effects, including the promotion of angiogenesis (the formation of new blood vessels) and cell proliferation. nih.gov Studies have shown that thyroid hormone action at the αVβ3 integrin can lead to the activation of the mitogen-activated protein kinase (MAPK) pathway. nih.govnih.gov

Research Findings on Related Compounds:

Thyroxine (T4) and 3,5,3'-triiodothyronine (T3): Both T4 and T3 bind to the integrin αVβ3 receptor, with T4 showing a higher affinity. nih.gov This binding initiates signaling that is crucial for cellular processes like angiogenesis and tumor cell growth. nih.gov

Reverse T3 (rT3): The metabolite rT3 has also been shown to have physiological functions at the cellular level, some of which are mediated through non-genomic pathways. nih.govnih.gov

Currently, there is no specific scientific literature available that details the binding affinity or functional interaction of 3'-Bromo-3,5,5'-triiodothyronine with the αVβ3 integrin receptor or other membrane-associated thyroid hormone receptors.

Activation of Intracellular Signaling Cascades (e.g., MAPK, PI3K/Akt Pathways)

The binding of thyroid hormones to membrane receptors like integrin αVβ3 often leads to the rapid activation of intracellular signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade (specifically ERK1/2) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway. nih.govnih.govnih.gov These pathways are central regulators of numerous cellular activities, such as cell proliferation, survival, migration, and differentiation. nih.gov

Activation of the MAPK pathway by thyroid hormones has been linked to cell proliferation and angiogenesis. nih.gov The PI3K/Akt pathway, also activated by T3, plays a role in mediating gene expression changes and stimulating cell growth. nih.govnih.gov In some cell types, T3-induced cell proliferation has been shown to occur through the activation of the PI3K/Akt pathway and the production of reactive oxygen species (ROS), which act as second messengers. nih.gov

Research Findings on Related Compounds:

3,5,3'-triiodothyronine (T3): T3 has been demonstrated to activate both the MAPK/ERK and PI3K/Akt signaling pathways in various cell types, including chick embryo hepatocytes and nerve cells. nih.govresearchgate.net This activation is linked to processes like cell proliferation and neurite outgrowth. nih.govresearchgate.net

Thyroxine (T4) and Reverse T3 (rT3): These thyroid hormone derivatives also participate in activating these signaling cascades, contributing to processes like F-actin remodeling and neuritogenesis. researchgate.net

There is no specific research data available on whether This compound can activate the MAPK or PI3K/Akt signaling cascades.

Modulation of Ion Channel and Transporter Activity (e.g., Ca2+-ATPase)

Thyroid hormones can rapidly modulate the activity of various plasma membrane ion channels and transporters, thereby influencing intracellular ion concentrations and cellular function. One well-documented example is the effect of T3 on the plasma membrane Ca2+-ATPase. This enzyme is an essential pump that actively transports calcium ions (Ca2+) out of the cell, playing a critical role in maintaining low intracellular calcium levels.

Studies have shown that T3 can rapidly increase the activity of Ca2+-ATPase in the plasma membranes of cells like rat thymocytes. nih.govnih.gov This effect is observed within seconds to minutes and occurs at physiological concentrations of the hormone. nih.gov The stimulation of Ca2+-ATPase activity is believed to be part of a complex cellular response to a T3-induced increase in calcium uptake, helping to restore calcium homeostasis. nih.gov

Research Findings on Related Compounds: A study evaluating the effect of several thyronine analogues on Ca2+-ATPase activity established a specific order of potency. nih.govnih.gov

| Compound/Analogue | Relative Potency on Ca2+-ATPase Activity nih.govnih.gov |

| D-T3 | ≥ 3'-isopropyl-L-T2 |

| 3'-isopropyl-L-T2 | = L-T3 = L-T4 = D-T4 |

| L-T3 | = L-T4 = D-T4 |

| L-T4 | = D-T4 |

| D-T4 | > L-rT3 |

| L-rT3 | > 3,5-L-T2 |

| 3,5-L-T2 | > DL-thyronine |

This table is based on data for T3 and other analogues; this compound was not included in this study.

The specific effect of This compound on Ca2+-ATPase activity or the activity of other ion channels and transporters has not been reported in the scientific literature.

Acute Effects on Cellular Processes Independent of Nuclear Receptor Binding

The non-genomic actions of thyroid hormones encompass a range of acute cellular effects that occur too rapidly to be explained by changes in gene expression. These effects are diverse and can be observed across different cell types.

Examples of such acute effects initiated by established thyroid hormones include:

Modulation of Myocyte Contractility: Acute administration of T3 can directly increase the extent and velocity of cardiac myocyte shortening, an effect that is independent of the beta-adrenergic receptor system. nih.gov

Actin Cytoskeleton Rearrangement: T4 and reverse T3 can cause the rapid conversion of soluble actin to fibrous (F) actin, which is important for cell motility in cells like neurons and glia. nih.gov

Mitochondrial Respiration: Some of the earliest observed non-genomic effects were the rapid stimulation of mitochondrial oxygen consumption and ATP production following T3 administration, which were not blocked by inhibitors of protein synthesis. mdpi.com

These rapid responses highlight the role of thyroid hormones in the immediate, dynamic regulation of cellular physiology, complementing their long-term genomic roles. However, the scientific literature does not currently contain specific studies detailing any acute, non-genomic cellular effects of This compound .

Cellular and Subcellular Metabolic Pathways of 3 Bromo 3,5,5 Triiodothyronine

Deiodination Pathways and Kinetics in Research Models

Deiodination, the removal of halogen atoms, is the most significant pathway for thyroid hormone metabolism. nih.gov This process is catalyzed by a family of selenoenzymes known as deiodinases (DIOs). wikipedia.org While these enzymes are named for their action on iodothyronines, research indicates that mammalian deiodinases possess a broader capability to dehalogenate both chlorinated and brominated substrates, suggesting that 3'-Bromo-3,5,5'-triiodothyronine is a potential substrate for these enzymes. nih.gov

The deiodinase family consists of three main types: DIO1, DIO2, and DIO3, which differ in their tissue distribution, catalytic properties, and substrate specificity. researchgate.net

Outer ring deiodination is typically an activating step in thyroid hormone metabolism, most notably converting the prohormone T4 to the more biologically active T3. wikipedia.org This reaction is catalyzed by DIO1 and DIO2. nih.gov Given the structure of this compound, ORD would involve the removal of the iodine atom at the 5' position or the bromine atom at the 3' position of the outer phenolic ring.

Deiodinase Type 1 (DIO1): This enzyme is found primarily in the liver, kidneys, and thyroid. nih.gov It can perform both outer and inner ring deiodination. nih.gov

Deiodinase Type 2 (DIO2): Found in the brain, pituitary gland, brown adipose tissue, and muscle, DIO2 is exclusively an outer ring deiodinase. nih.govresearchgate.net It is crucial for the local production of active T3 within specific tissues. researchgate.net The activity of DIO2 is tightly regulated; for instance, the Hedgehog signaling pathway can increase its ubiquitination, leading to inactivation and degradation. wikipedia.org

The kinetics of these enzymes are typically studied in vitro using tissue homogenates and labeled substrates to measure the rate of dehalogenation. wikipedia.org While specific kinetic data for this compound is not available, the Michaelis constants (KM) for native substrates provide insight into enzyme affinities.

Table 1: General Properties of Deiodinase Enzymes

| Enzyme | Location | Primary Function | Substrate Preference (Native Hormones) |

| DIO1 | Liver, Kidney, Thyroid | T3 production & rT3 clearance | rT3 > T4 > T3 |

| DIO2 | Brain, Pituitary, Brown Adipose Tissue | Local T3 production | T4 > rT3 |

| DIO3 | Brain, Placenta, Fetal Tissues | T3 and T4 inactivation | T3 ≈ T4 |

This table summarizes the general characteristics of deiodinases based on their action on native thyroid hormones, as specific data for this compound is not available.

Inner ring deiodination is a key inactivating pathway for thyroid hormones. wikipedia.org The primary enzyme responsible for this is Deiodinase Type 3 (DIO3), which is highly expressed in the placenta, fetal tissues, and the brain. nih.govuniprot.org DIO3 inactivates T4 by converting it to reverse T3 (rT3) and inactivates T3 by converting it to 3,3'-diiodothyronine (B1196669) (T2). nih.govnih.gov

For this compound, IRD would involve the removal of an iodine atom from the inner tyrosyl ring at either the 3 or 5 position. This action would lead to the formation of inactive metabolites, thus terminating the hormonal signal. Like other deiodinases, DIO3 is an integral membrane protein. uniprot.org

The action of deiodinases on this compound would theoretically produce a variety of metabolites, depending on which halogen is removed from which ring.

Outer Ring Deiodination (ORD) Metabolites: Removal of the 5'-iodine would produce 3'-bromo-3,5-diiodothyronine. Removal of the 3'-bromine would yield 3,5,5'-triiodothyronine.

Inner Ring Deiodination (IRD) Metabolites: Removal of the 3-iodine would result in 3'-bromo-5,5'-diiodothyronine. Removal of the 5-iodine would lead to 3'-bromo-3,5'-diiodothyronine.

Further dehalogenation could produce a range of di- and mono-halogenated thyronines. In vivo studies on other brominated compounds, such as 3,5-di-bromotyrosine, have demonstrated that de-bromination is a viable metabolic pathway, leading to the formation of de-brominated metabolites. researchgate.net

Conjugation and Sulfation Processes in Experimental Systems

Following or in addition to deiodination, thyroid hormones and their metabolites undergo phase II conjugation reactions, primarily glucuronidation and sulfation. nih.govresearchgate.net These processes increase the water solubility of the compounds, preparing them for biliary and urinary excretion. nih.gov

Sulfation: This process is particularly significant for T3 and other iodothyronines and has been demonstrated in both rats and humans. nih.gov Sulfation can influence the rate of deiodination, as sulfated conjugates are preferred substrates for DIO1, which can accelerate their breakdown. nih.gov

Glucuronidation: This is another major pathway for detoxifying and eliminating thyroid hormones.

In vitro studies using rat liver S9 fractions to simulate metabolism have shown that glucuronide conjugation and sulfation are common biotransformation pathways for compounds structurally related to thyroid hormones. jmb.or.kr Similarly, research on brominated flame retardants has demonstrated that these compounds can also be metabolized via glucuronidation. nih.gov It is therefore highly probable that this compound is also subject to these conjugation processes in experimental systems.

Role of Specific Transporters in Cellular Uptake and Efflux in Research Models

For thyroid hormones to exert their effects, they must be transported across the cell membrane. This process is mediated by a variety of specific transporter proteins. While transporters for this compound have not been specifically identified, the machinery that transports native thyroid hormones would likely be involved.

Key transporters for thyroid hormones include members of the monocarboxylate transporter (MCT) family, such as MCT8 and MCT10, and organic anion transporting polypeptides (OATPs). nih.gov Studies on other brominated phenolic compounds, such as certain brominated bisphenols, have shown that they can compete with T3 for binding to the thyroid hormone transport protein transthyretin (TTR), indicating that brominated analogues can interact with components of the thyroid hormone transport system. nih.gov

The uptake of T3 into cells like skeletal myoblasts has been characterized as a temperature-dependent, energy-requiring, and saturable process, suggesting a mediated transport mechanism rather than simple diffusion. nih.gov It is plausible that this compound would utilize these same, or similar, transport systems for cellular entry and exit.

Intracellular Compartmentalization and Turnover Rates

Once inside the cell, the metabolism and action of thyroid hormones are subject to strict subcellular compartmentalization. The deiodinase enzymes are strategically located within the cell to regulate hormone signaling: DIO1 and DIO3 are typically found at the plasma membrane, while DIO2 is located at the endoplasmic reticulum, in close proximity to the nucleus. researchgate.net This arrangement allows for precise, localized control over the concentration of active T3 available to nuclear receptors. researchgate.net

There is no specific information available regarding the intracellular turnover rate of this compound. However, the turnover rates of native iodothyronines vary significantly. For instance, studies in humans have shown that reverse T3 is cleared from the blood much more rapidly than T3. nih.gov The specific halogenation pattern of this compound would likely result in a unique metabolic clearance rate, influenced by its affinity for deiodinases, conjugating enzymes, and transport proteins. The process of cellular uptake itself is dynamic, with studies on T3 showing that while cellular uptake may plateau, nuclear accumulation can continue to increase over time. nih.gov

Regulation of Gene Expression and Cellular Processes by 3 Bromo 3,5,5 Triiodothyronine

Transcriptional Modulation of Target Genes in In Vitro Cell Models

T3 exerts its influence by directly regulating the transcription of specific genes. This is achieved when the T3-TR complex binds to specific DNA sequences known as thyroid hormone response elements (TREs) located in the promoter regions of target genes.

T3 is a well-established regulator of genes encoding metabolic enzymes. A classic example is its effect on the malic enzyme gene (ME1), which encodes a cytosolic enzyme crucial for generating NADPH, a key reductant for fatty acid biosynthesis. youtube.com Studies in chick embryo hepatocytes have shown that T3 can stimulate the transcription of the ME1 gene by approximately 30-fold. nih.gov This regulation is mediated by T3 response elements in the gene's 5'-flanking region. nih.govnih.gov In rat models, the regulation of the malic enzyme gene by T3 has been shown to involve both alpha and beta forms of the nuclear T3 receptor binding directly to the gene's promoter region. nih.gov The responsiveness of the malic enzyme gene to T3 can be influenced by other factors and can decrease over time in culture, a phenomenon that can be partially reversed by certain compounds, indicating a complex regulatory network.

Interactive Table: T3 Regulation of Malic Enzyme Gene

Click to view data

| Cell Model | Finding | Reference |

|---|---|---|

| Chick Embryo Hepatocytes | T3 stimulates malic enzyme gene transcription by ~30-fold. | nih.gov |

| Rat COS-7 Cells | T3 receptor binds to a specific TRE in the malic enzyme gene promoter. | nih.gov |

| Chick Embryo Hepatocytes | Responsiveness to T3 can be modulated by other factors like clofibrate. |

T3 plays a pivotal role in the endocrine feedback loop, particularly in regulating the genes for pituitary hormones. It negatively regulates the expression of the thyroid-stimulating hormone beta subunit (TSHβ) gene. This suppression is a crucial mechanism for maintaining thyroid hormone homeostasis. nih.gov In mouse pituitary tumor models, T3 administration leads to a significant decrease in the transcription of both TSHβ and alpha-subunit genes. nih.gov This inhibitory effect is directly proportional to the occupancy of nuclear T3 receptors. nih.gov The specific structure and location of the TRE within the TSHβ gene are key determinants of this negative regulation, a process that is favored by the specific TR isoforms, like TRβ2, which are expressed in the pituitary. nih.govyoutube.com T3 also regulates other hormone genes; for example, it acts synergistically with the pituitary-specific transcription factor Pit-1 to regulate the expression of the rat growth hormone gene. youtube.com

Emerging research indicates that T3 can also modulate the expression of proto-oncogenes, which are genes that can promote cell growth and have the potential to become oncogenes if mutated or expressed at high levels. In the human breast adenocarcinoma cell line MCF7, T3 has been shown to upregulate the mRNA expression of the proto-oncogene Transforming Growth Factor Alpha (TGFA). nih.govnih.gov This effect was observed after 4 hours of treatment with a physiological concentration of T3 and appears to be independent of the MAPK/ERK signaling pathway. nih.govnih.gov The upregulation is dependent on RNA polymerase II activity, suggesting a direct transcriptional regulation mechanism. nih.gov

Interactive Table: T3 Impact on Proto-Oncogene TGFA

Influence on Cell Proliferation and Differentiation Pathways

T3 is essential for normal cell growth and differentiation in a multitude of tissues. It can stimulate cell proliferation through various signaling pathways. In chick embryo hepatocytes, T3 promotes cell proliferation by activating the PI3K/Akt pathway and generating reactive oxygen species (ROS) that act as second messengers. youtube.com Similarly, in rat ovarian granulosa cells, T3 enhances the proliferative effects of follicle-stimulating hormone (FSH), an action also mediated by the Src/PI3K/Akt pathway. youtube.com In pancreatic beta-cell lines, T3 has been demonstrated to increase cell number, viability, and DNA synthesis.

Furthermore, T3 is a potent inducer of cell differentiation. A notable example is its ability to guide the transdifferentiation of a human pancreatic duct cell line (hPANC-1) towards a beta-cell-like phenotype. Treatment with T3 led to an increase in insulin (B600854) synthesis and a decrease in ductal cell markers, indicating a shift in cell fate.

Effects on Apoptosis and Cell Survival Mechanisms

Apoptosis, or programmed cell death, is a vital process for tissue homeostasis. T3 has been shown to exert significant anti-apoptotic effects, thereby promoting cell survival. In pancreatic beta-cells, T3 can inhibit apoptosis induced by various stressors. This protective effect involves the regulation of key apoptosis-related proteins, such as increasing the levels of anti-apoptotic proteins Bcl-2 and Bcl-XL, and decreasing the levels of pro-apoptotic factors like Bad, Bax, and Caspase 3. nih.gov The survival signal promoted by T3 in these cells is mediated through the PI3K/Akt pathway. nih.gov Similar anti-apoptotic actions have been observed in rat ovarian granulosa cells, where T3, in conjunction with FSH, prevents cell death through the activation of the Src/PI3K/Akt pathway. youtube.com In various cancer cell lines, thyroid hormone is recognized as an anti-apoptotic factor that can interfere with the activation of p53 and reduce the abundance of caspases.

Modulation of Mitochondrial Bioenergetics and Oxygen Consumption

The influence of thyroid hormones and their analogs on cellular metabolism is intrinsically linked to their effects on mitochondria, the primary sites of cellular respiration and energy production. While research specifically detailing the complete mitochondrial bioenergetic profile of 3'-Bromo-3,5,5'-triiodothyronine is emerging, the activities of structurally related iodothyronines provide a foundational understanding of its potential mechanisms of action. Thyroid hormone analogs are known to exert rapid, non-genomic effects on mitochondria, distinct from their slower, gene-regulatory roles. nih.gov These rapid actions can directly modulate the mitochondrial respiratory chain and, consequently, oxygen consumption. nih.gov

For instance, 3,5-diiodo-L-thyronine (T2) has been shown to rapidly stimulate hepatic oxygen consumption in a manner that is independent of nuclear gene transcription. nih.gov Studies on isolated perfused livers from hypothyroid rats demonstrated that T2 could increase oxygen consumption by approximately 30% within 90 minutes. nih.govnih.gov This effect is believed to be mediated through a direct interaction with the mitochondrial respiratory chain, potentially at Complex IV. nih.gov

The substitution of iodine with bromine at specific positions on the thyronine structure has been shown to retain significant metabolic activity. Research on the compound (±) 3,3'-diiodo-5-bromothyronine, an analog where the iodine at position 5 is replaced by bromine, revealed marked metabolic activity in tests of oxygen consumption in thyroidectomized rats, comparable to that of (-) 3,3',5-triiodothyronine. physiology.org This finding underscores the principle that the iodine at position 5 is crucial for the activity of 3,3',5-triiodothyronine and can be effectively replaced by bromine without loss of metabolic function. physiology.org This suggests that this compound may similarly influence mitochondrial bioenergetics.

The interaction of thyronines with the mitochondrial inner membrane can also lead to changes in its permeability. For example, 3,5,3'-triiodothyronine (T3) can induce a nonspecific inner membrane permeabilization in Ca2+-loaded mitochondria, which is associated with an increase in the rate of oxygen uptake. nih.gov This process, known as the mitochondrial permeability transition, can significantly impact mitochondrial function.

While direct and comprehensive studies on this compound are necessary to fully elucidate its specific effects, the existing data on related bromo- and iodo-thyronines strongly suggest its involvement in the modulation of mitochondrial bioenergetics and oxygen consumption.

The following table summarizes the observed metabolic activity of a related compound, (±) 3,3'-diiodo-5-bromothyronine, in comparison to other thyronines. This data provides a comparative framework for understanding the potential effects of halogen substitution on the thyronine molecule's bioactivity.

| Compound | Antigoiter Test Activity | Oxygen Consumption Test Activity (in thyroidectomized rats) |

| (±) 3,3'-diiodothyronine (B1196669) | Slight | Slight |

| (±) 3,3'-diiodo-5-bromothyronine | Marked | Marked |

| (-) 3,3',5-triiodothyronine | Not specified in study | Marked (used as comparison) |

| Data sourced from studies on related thyronine analogs. physiology.org |

Comparative Structure Activity Relationship Sar Studies of 3 Bromo 3,5,5 Triiodothyronine

Comparison of Receptor Binding Affinities with Native Thyroid Hormones (T3, T4, rT3)

The affinity of a thyronine analog for thyroid hormone receptors is a primary determinant of its potency. The native thyroid hormones exhibit distinct binding profiles for TRs. 3,5,3'-triiodo-L-thyronine (T3) is considered the most biologically active thyroid hormone and binds to TRs with the highest affinity. nih.gov Thyroxine (T4), the prohormone, has a binding affinity for TRs that is approximately 10- to 30-fold lower than that of T3. nih.gov This difference in affinity is a key reason why T4 is considered a prohormone, requiring conversion to T3 to exert its full effects. nih.gov

Reverse T3 (rT3), another metabolite of T4, binds to TRs with an affinity that is several orders of magnitude lower than T3 or T4 and is generally considered biologically inactive at the nuclear receptor level. oncohemakey.com

While direct, quantitative binding affinity data for 3'-Bromo-3,5,5'-triiodothyronine is not extensively documented in comparative studies, its structural similarity to T4 (differing only by the substitution of a bromine for an iodine at the 3' position) suggests its binding characteristics would be influenced by the principles governing T4's interaction with the receptor. The presence of a bulky substituent at the 5' position, similar to T4, would likely result in a lower binding affinity compared to T3. The substitution of iodine with the slightly smaller bromine atom at the 3' position might subtly alter the electronic and steric properties, potentially leading to a binding affinity that is distinct from both T3 and T4.

Table 1: Relative Binding Affinities of Native Thyroid Hormones to Thyroid Hormone Receptors (TRs)

| Compound | Relative Binding Affinity | Role |

| 3,5,3'-triiodo-L-thyronine (T3) | High | Active Hormone |

| 3,5,3',5'-tetraiodo-L-thyronine (T4) | Low (10-30x less than T3) | Prohormone |

| 3,3',5'-triiodo-L-thyronine (rT3) | Very Low | Inactive Metabolite |

This table provides a generalized comparison based on established literature.

Evaluation of Biological Potency Relative to Other Halogenated and Alkylated Thyronine Analogs

The biological potency of thyronine analogs is highly dependent on the nature and position of their substituents. Studies on various analogs reveal critical insights into how halogen and alkyl groups influence activity.

For instance, replacing the 3,5-dimethyl groups of the TRβ-selective agonist sobetirome (B1681897) with chlorine or bromine results in compounds with significantly greater potency. researchgate.net This suggests that halogen substitutions at the 3 and 5 positions of the inner ring can enhance thyromimetic activity. researchgate.net The increased potency is thought to arise from the ability of the halogen atoms to form halogen bonds with the TR ligand binding domain, an interaction not possible with methyl groups. researchgate.net

Furthermore, analogs with alkyl substitutions at the 3'-position, such as 3'-isopropyl-3,5-diiodo-L-thyronine, have been shown to be potent thyromimetics. nih.gov This indicates that the 3'-position can accommodate groups other than iodine while maintaining or even enhancing biological activity. Triiodinated compounds, in general, have been found to be significantly more active than their di- or tetra-iodinated counterparts in some assays. researchgate.net

Given these findings, this compound, as a tri-halogenated analog, would be expected to possess significant biological activity. Its potency relative to other analogs would depend on the specific interplay of its 3'-bromo and 5'-iodo groups within the receptor's binding pocket.

Influence of 3'-Position Halogenation (Bromine vs. Iodine vs. Fluorine) on Activity

The identity of the halogen at the 3'-position is a critical determinant of a thyronine analog's biological activity. The general structure-activity relationship for thyroid hormones indicates that a substituent at the 3'-position is required for high potency.

The substitution of different halogens (iodine, bromine, fluorine) at this position affects the molecule's size, electronegativity, and ability to form specific interactions within the receptor binding pocket. Generally, the activity of 3,5-diiodo-L-thyronine analogs is enhanced by the addition of a 3'-substituent. While iodine is the natural substituent in T3, other halogens are also permitted.

Studies have shown that replacing iodine with other halogens can result in compounds with substantial thyromimetic activity. oncohemakey.com The substitution of bromine for iodine at the 3'-position, as seen in this compound, creates an analog with a slightly smaller and more electronegative atom at this key position compared to T4. The effect of this change depends on the specific interactions within the thyroid hormone receptor's ligand-binding domain. The general trend suggests that increasing the size of the halogen atom can lead to stronger halogen bonds, which may increase affinity and potency. researchgate.net However, the precise impact of a 3'-bromo versus a 3'-iodo group when a 5'-iodo group is also present requires specific experimental evaluation.

Stereochemical Requirements for Biological Efficacy

The stereochemistry of the alanine (B10760859) side chain is a crucial factor for the biological efficacy of thyroid hormones and their analogs. The naturally occurring thyroid hormones are in the L-configuration. Studies comparing the binding and activity of L-isomers and D-isomers of thyroid hormones have consistently shown that the L-isomers are more potent. For example, D-T3 is less effective at displacing bound [125I]T3 from placental membrane binding sites than L-T3. nih.gov

This stereospecificity implies that the receptor's binding pocket is structured to optimally accommodate the L-alanine side chain. It is believed that the amino and carboxyl groups of the side chain form specific ionic bonds with the receptor, anchoring the hormone in the correct orientation for effective binding and activation. Therefore, it is expected that the L-isomer of this compound would be significantly more biologically active than its D-isomer.

Role of Side Chain Modifications and Phenolic Hydroxyl Group

The alanine side chain and the 4'-phenolic hydroxyl group are fundamental for the biological activity of thyronine analogs.

The 4'-phenolic hydroxyl group is critical for high-affinity binding to the thyroid hormone receptor. nih.gov It is thought to act as a hydrogen bond donor, interacting with specific residues within the receptor's ligand-binding pocket. nih.govnih.gov Analogs in which this hydroxyl group is blocked or modified, such as by acetylation, often exhibit dramatically reduced receptor affinity in vitro. nih.gov

Modifications to the alanine side chain also have profound effects on activity. For example, converting the alanine side chain to a propionic acid, as in 3,5,3'-triiodothyropropionic acid, results in an analog with a distinct conformational profile and biological activity. nih.gov While these acid analogs can be thyromimetic, their potency and metabolic fate often differ from their amino acid counterparts. nih.gov Similarly, decarboxylated analogs (thyronamines) generally show a loss of thyromimetic activity at the nuclear level. nih.gov These findings underscore the importance of the L-alanine side chain for classical thyroid hormone action.

Analytical Techniques for Research Characterization and Quantification

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are indispensable tools for the separation and purity assessment of 3'-Bromo-3,5,5'-triiodothyronine and its related analogs. researchgate.netunisi.it These techniques exploit the differential partitioning of analytes between a stationary phase and a mobile phase to achieve separation. Reversed-phase HPLC is commonly employed, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase. researchgate.netelsevierpure.com

The separation of thyroid hormones, which are structurally similar, is achieved by carefully optimizing the mobile phase composition, typically a gradient mixture of an aqueous buffer (e.g., water with 0.1% formic or acetic acid) and an organic solvent like acetonitrile or methanol. elsevierpure.comthermofisher.cnthermofisher.cn The gradient elution, where the proportion of the organic solvent is increased over time, allows for the effective separation of compounds with varying polarities. UPLC systems, which use smaller particle sizes in the stationary phase and higher pressures, offer faster analysis times and improved resolution compared to traditional HPLC. thermofisher.cn

For purity assessment, a photodiode array (PDA) or UV detector is used to monitor the column effluent. The presence of a single, sharp, and symmetrical peak at the expected retention time indicates a high degree of purity. The method's parameters can be fine-tuned to ensure baseline separation from potential impurities, precursors, or degradation products. researchgate.netthermofisher.cn

| Parameter | Typical Condition/Value | Purpose |

|---|---|---|

| Column | Reversed-phase C18 or Polar C18 (e.g., Accucore™, Luna Omega) | Separation based on hydrophobicity |

| Mobile Phase A | Water with 0.1% formic acid or acetic acid | Aqueous component of the mobile phase |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid | Organic modifier to elute compounds |

| Flow Rate | 0.3 - 1.0 mL/min | Controls retention time and resolution |

| Gradient | Variable gradient of Mobile Phase B (e.g., 5% to 95%) | Ensures separation of multiple, structurally similar compounds |

| Detection | Photodiode Array (PDA) or UV Detector | Quantification and purity assessment |

| Column Temperature | 30 - 70°C | Improves peak shape and reproducibility |

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Identification and Quantification in Biological Matrices

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is the gold standard for the sensitive and specific identification and quantification of thyroid hormones and their metabolites, including brominated analogs like this compound, in complex biological matrices such as serum, plasma, and tissue extracts. unisi.itthermofisher.cnnih.govendocrine-abstracts.orgendocrine-abstracts.org

The process begins with sample preparation to remove interfering substances and enrich the analyte. Common methods include protein precipitation with acetonitrile, followed by liquid-liquid extraction (LLE) with a solvent like ethyl acetate, or solid-phase extraction (SPE). thermofisher.cnthermofisher.cnnih.govendocrine-abstracts.org Isotope-labeled internal standards (e.g., ¹³C-labeled T3 or T4) are often added at the beginning of the sample preparation to ensure accurate quantification by correcting for analyte loss during extraction and for matrix effects during ionization. endocrine-abstracts.orgnih.gov

Following chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI), which can be operated in either positive or negative mode. thermofisher.cnthermofisher.cn Tandem mass spectrometry (MS/MS) is then used for detection. In this technique, the precursor ion (the ionized molecule of this compound) is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and specific product ions are monitored in the second mass analyzer. thermofisher.cn This process, known as selected reaction monitoring (SRM), provides high specificity and allows for quantification at very low concentrations (pg/mL levels). thermofisher.cn

| Step | Technique | Description |

|---|---|---|

| Sample Preparation | Protein Precipitation, LLE, or SPE | Isolates analyte from matrix components (e.g., proteins, salts) and enriches the sample. thermofisher.cnendocrine-abstracts.org |

| Chromatography | UPLC/HPLC | Separates the target analyte from other compounds before it enters the mass spectrometer. endocrine-abstracts.org |

| Ionization | Electrospray Ionization (ESI) | Generates charged ions from the analyte molecules in the gas phase. thermofisher.cn |

| Detection | Tandem Mass Spectrometry (MS/MS) | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. nih.gov |

| Quantification | Isotope Dilution | Uses a stable isotope-labeled internal standard for precise and accurate measurement. endocrine-abstracts.org |

Radioligand Binding Assays for Receptor Interaction Studies

Radioligand binding assays are a fundamental technique for studying the interaction of this compound with its primary molecular targets, the thyroid hormone receptors (TRs). guidetopharmacology.org These assays directly measure the ability of a compound to bind to a receptor and can determine its binding affinity. The most common format is a competitive binding assay. nih.govnih.gov

In this setup, a constant amount of a radiolabeled ligand with known high affinity for the receptor (e.g., [¹²⁵I]T₃) is incubated with the receptor protein (either TRα or TRβ). mdpi.compnas.org This incubation is performed in the presence of increasing concentrations of the unlabeled test compound (the "competitor"), in this case, this compound. The test compound competes with the radioligand for the binding sites on the receptor. pnas.org

After reaching equilibrium, the receptor-bound radioligand is separated from the unbound radioligand. This can be achieved through methods like filtration through nitrocellulose membranes, which retain the receptor-ligand complex, or size-exclusion chromatography. nih.gov The amount of radioactivity bound to the receptor is then quantified using a gamma counter or phosphorimager. nih.gov As the concentration of the competitor increases, the amount of bound radioactivity decreases. This data is used to generate a competition curve, from which the IC₅₀ (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) can be calculated. The IC₅₀ value is then used to determine the binding affinity (Ki) of the test compound for the receptor. nih.gov

Quantitative Polymerase Chain Reaction (qPCR) for Gene Expression Analysis

Quantitative Polymerase Chain Reaction (qPCR), also known as real-time PCR (RT-qPCR), is a powerful technique used to measure the biological activity of this compound at the cellular level by quantifying changes in gene expression. nih.govnih.gov Thyroid hormone receptors are ligand-activated transcription factors that regulate the expression of target genes upon binding to thyroid hormone response elements (TREs) in their promoter regions. mdpi.comals-journal.com

To assess the activity of this compound, cells or tissues are treated with the compound. Following treatment, total RNA is extracted and reverse-transcribed into complementary DNA (cDNA). This cDNA then serves as the template for the qPCR reaction. pnas.org The qPCR instrument monitors the amplification of specific target genes in real-time using fluorescent dyes (like SYBR Green) or sequence-specific fluorescent probes. mdpi.com

By measuring the expression levels of known thyroid hormone-responsive genes, researchers can determine if this compound acts as an agonist (activates the receptor) or an antagonist (blocks the receptor). nih.gov The magnitude of the change in gene expression can provide insight into the compound's potency. The expression data is typically normalized to one or more stably expressed reference (housekeeping) genes to correct for variations in RNA quantity and quality. mdpi.comresearchgate.net

| Gene Name | Gene Symbol | Typical Response to T3 | Function |

|---|---|---|---|

| Kruppel-like factor 9 | Klf9 | Upregulation | Transcription factor involved in neural development. nih.govpnas.org |

| Type III iodothyronine deiodinase | Dio3 | Upregulation | Enzyme that inactivates thyroid hormones. nih.govresearchgate.net |

| Hairless | Hr | Upregulation | Transcriptional corepressor. nih.gov |

| Phosphoenolpyruvate carboxykinase 1 | Pck1 | Upregulation | Enzyme in gluconeogenesis. mdpi.com |

Immunochemical Methods (e.g., RIA for related analogs) in Research

Immunochemical methods, such as Radioimmunoassay (RIA), have historically been used for the quantification of thyroid hormones like T4 and T3 in biological fluids. While LC-MS/MS has become the preferred method due to its superior specificity, understanding the principles of immunoassays is relevant in the broader context of thyroid hormone research. researchgate.netendocrine-abstracts.org

RIA is a competitive binding assay that utilizes a specific antibody against the target molecule. In a typical RIA for a thyroid hormone analog, a known quantity of a radiolabeled version of the hormone competes with the unlabeled hormone present in a sample for a limited number of antibody binding sites. After incubation, the antibody-bound hormone is separated from the free hormone, and the radioactivity of the bound fraction is measured. The concentration of the hormone in the sample is inversely proportional to the measured radioactivity and is determined by comparison to a standard curve. nih.gov

A significant limitation of immunoassays when analyzing metabolites or synthetic analogs is the potential for cross-reactivity. endocrine-abstracts.org Antibodies raised against one thyroid hormone may bind to other structurally similar molecules, including this compound. This can lead to inaccurate quantification. Therefore, while immunoassays are valuable for specific, well-characterized analytes, their application in research on novel analogs requires careful validation or the use of more specific techniques like LC-MS/MS. endocrine-abstracts.org

Electrophoretic Mobility Shift Assays (EMSA) for DNA-Protein Interactions

The Electrophoretic Mobility Shift Assay (EMSA), or gel shift assay, is a technique used to study the binding of proteins to specific DNA sequences. nih.gov In the context of this compound, EMSA can be used to investigate how this compound affects the interaction between thyroid hormone receptors (TRs) and their specific DNA binding sites, the thyroid hormone response elements (TREs). researchgate.netresearchgate.net

The principle of EMSA is that a protein-DNA complex migrates more slowly through a non-denaturing polyacrylamide gel than the free DNA fragment. nih.gov A short DNA probe containing a TRE is synthesized and labeled, typically with a radioisotope (like ³²P) or a fluorescent tag. This labeled probe is then incubated with purified TR protein (often in combination with its heterodimerization partner, the retinoid X receptor, RXR) in the presence or absence of this compound. researchgate.netresearchgate.net

The resulting mixtures are then resolved by gel electrophoresis. If the TR/RXR heterodimer binds to the TRE probe, a slower-migrating band corresponding to the protein-DNA complex will be observed. By analyzing the intensity of this "shifted" band, researchers can determine whether the presence of this compound promotes, inhibits, or has no effect on the binding of the receptor to DNA. This provides insights into the compound's mechanism of action at the level of DNA binding. nih.gov

Advanced Research Models and Methodologies Utilizing 3 Bromo 3,5,5 Triiodothyronine

In Vitro Cell Culture Systems for Mechanistic Elucidation

In vitro models are fundamental for dissecting the molecular pathways through which 3'-Bromo-3,5,5'-triiodothyronine exerts its effects at the cellular level.

Mammalian cell lines offer controlled environments to study specific cellular responses to this compound.

MCF-7 Cells: This human breast adenocarcinoma cell line is a valuable model for investigating the influence of thyroid hormones and their analogs on breast cancer. nih.govnih.gov Studies have shown that triiodothyronine (T3) can induce the expression of genes like transforming growth factor-alpha (TGFA) and hypoxia-inducible factor 1-alpha (HIF1A) in MCF-7 cells. researchgate.netunesp.br This regulation can occur through various signaling pathways, including the PI3K pathway. researchgate.netunesp.br Research has also indicated that T3 can induce apoptosis in MCF-7 cells by repressing the expression of Senescence Marker Protein-30 (SMP30). nih.gov

Primary Cell Cultures: Primary cells, isolated directly from tissues, provide a model that more closely resembles the in vivo environment. nih.govnih.gov For instance, primary cultures of enteric nervous system (ENS) progenitor cells have been used to study the effects of T3 on neural development. nih.gov In these models, T3 was found to inhibit cell proliferation and stimulate the growth of neurites. nih.gov Similarly, primary cultures of human thyroid cells are used to study thyroid-specific markers and cellular behavior, though they have a limited lifespan and can lose their differentiated characteristics over time. nih.govnih.gov

Table 1: Studies Utilizing Mammalian Cell Lines to Investigate Thyroid Hormone Analog Effects

| Cell Line | Organism | Research Focus | Key Findings |

|---|---|---|---|

| MCF-7 | Human | Gene expression, Apoptosis, Signal transduction | T3 induces expression of TGFA and HIF1A via the PI3K pathway. researchgate.netunesp.br T3 can also induce apoptosis by repressing SMP30. nih.gov |

| Primary ENS Progenitor Cells | Rat | Neuronal development | T3 inhibits proliferation and promotes neurite outgrowth. nih.gov |

| Primary Human Thyroid Cells | Human | Thyroid cell biology | Cells retain many thyroid characteristics for up to 21 days in culture. nih.govnih.gov |

The African clawed frog, Xenopus laevis, provides a powerful model system for developmental biology, and its cells are used to study the effects of thyroid hormones on metamorphosis. While specific studies on this compound in Xenopus cell lines are not detailed in the provided results, the organism is a key model for thyroid hormone action.

Animal Models for Investigating In Vivo Biological Effects (excluding human clinical studies)

Animal models are indispensable for examining the systemic effects of this compound on metabolism, physiology, and development.

Rats and mice are extensively used to investigate the in vivo consequences of altered thyroid hormone signaling.

Rat Models: Studies in rats have been instrumental in understanding the metabolic effects of thyroid hormone analogs. For example, research on 3,5-diiodo-L-thyronine (3,5-T2), another thyroid hormone metabolite, has shown it can rapidly increase the resting metabolic rate. nih.gov In hypothyroid rats, 3,5-T2 has been observed to stimulate mitochondrial respiration and ATP synthase activity in the liver. nih.gov Furthermore, primary cultures of oligodendrocytes from newborn rat brains have been used to study the expression of nuclear T3 receptors during myelination, indicating a direct role of thyroid hormones in this process. nih.gov

Mouse Models: Mouse models are crucial for studying the physiological responses to thyroid hormones. nih.gov For instance, the administration of T3 to mice is used to suppress endogenous thyroid-stimulating hormone (TSH) for studies on thyroid responsiveness. nih.gov Mouse models with genetic mutations in thyroid hormone receptors, such as the ThraE403X mutation, are used to investigate conditions like resistance to thyroid hormone. frontiersin.org Additionally, perifusion systems using mouse thyroid glands have been established to study the release of T3 and thyroxine (T4) in response to TSH stimulation. nih.gov

Table 2: Application of Rodent Models in Thyroid Hormone Research

| Animal Model | Research Focus | Key Observations |

|---|---|---|

| Rat | Metabolic effects, Myelination | Analogs like 3,5-T2 increase metabolic rate and mitochondrial activity. nih.gov T3 receptors are transiently expressed during active myelination. nih.gov |

| Mouse | Physiological responses, Genetic studies | T3 administration is used to modulate the thyroid axis for experimental purposes. nih.gov Models with TR mutations help in understanding thyroid hormone resistance. frontiersin.org |

The metamorphosis of Xenopus laevis tadpoles into frogs is entirely dependent on thyroid hormones, making them an exceptional model for studying the developmental roles of these hormones and their analogs. nih.govnih.gov The process involves dramatic and easily observable changes, from limb growth to tail resorption. nih.gov Transgenic tadpoles expressing a dominant-negative form of the thyroid hormone receptor alpha (TRα) have demonstrated resistance to these metamorphic changes, confirming that TRs mediate these diverse developmental programs. nih.gov This model is also used in assays like the Xenopus Eleutheroembryo Thyroid Assay (XETA) to screen for compounds that disrupt thyroid hormone signaling. nih.govmdpi.com

Gene Editing and Reporter Gene Systems for Functional Analysis

Modern molecular biology tools, such as gene editing and reporter gene assays, are pivotal for the functional analysis of this compound's interaction with its molecular targets.

Gene Editing: The CRISPR-Cas9 system has been utilized in Xenopus tropicalis to disrupt the thyroid hormone receptor beta (TRβ) gene. nih.gov This approach allows researchers to investigate the specific roles of different TR isoforms during metamorphosis. nih.gov Studies with TRβ-disrupted tadpoles have shown impaired responses to exogenous thyroid hormone, such as gill resorption, while other processes like hind limb outgrowth remained unaffected. nih.gov

Reporter Gene Systems: Reporter gene assays are a common method to quantify the activity of nuclear receptors like the thyroid hormone receptors. mdpi.comindigobiosciences.com These systems typically involve cells engineered to express a TR and a reporter gene (e.g., luciferase) linked to a thyroid hormone response element (TRE). indigobiosciences.com When a ligand like this compound binds to the TR, it activates the transcription of the reporter gene, and the resulting signal (e.g., light output) can be measured. indigobiosciences.com This allows for the screening and characterization of the potency of various compounds as TR agonists or antagonists. indigobiosciences.com

Proteomic and Metabolomic Approaches for Comprehensive Pathway Analysis

Proteomic and metabolomic studies are crucial for elucidating the complex biological cascades initiated by this compound. These high-throughput techniques allow for a global analysis of protein and metabolite changes within a biological system upon exposure to this thyroid hormone analogue.

Proteomic Analysis

Proteomics involves the large-scale study of proteins, their structures, and their functions. In the context of this compound, proteomic analyses can identify proteins that are differentially expressed or post-translationally modified in response to the compound. This can reveal the specific cellular pathways that are modulated. While direct proteomic studies on this compound are not extensively documented in publicly available literature, the effects of its parent compound, 3,5,3'-triiodothyronine (T3), have been investigated, providing a model for the anticipated effects of its brominated analogue.

For instance, studies on T3 have shown significant changes in the expression of proteins involved in energy metabolism and oxidative stress responses. nih.gov In rat liver, T3 administration was found to affect the levels of several mitochondrial proteins, indicating an increase in mitochondrial biogenesis. nih.gov A high-resolution differential proteomic analysis of T3's effects on the liver and skeletal muscle of hypothyroid rats identified 53 and 33 significantly affected proteins, respectively, out of the hundreds detected. nih.gov These proteins were primarily involved in metabolic pathways, further highlighting the role of thyroid hormones in regulating cellular metabolism. nih.govnih.gov

Metabolomic Analysis

Metabolomics is the systematic identification and quantification of the complete set of small molecule metabolites in a biological sample. When applied to the study of this compound, metabolomics can map the downstream metabolic consequences of its interaction with cellular targets. This can include alterations in amino acid metabolism, lipid profiles, and energy production pathways.

Untargeted metabolomics has been successfully used to identify significant alterations in the plasma metabolomic profiles of patients with Graves' disease, both before and after treatment to normalize thyroid hormone levels. nih.govnih.gov These studies have revealed persistent metabolic disruptions even after thyroid hormone levels are brought back to a normal range, suggesting long-lasting effects on metabolic pathways. nih.gov Specifically, pathways such as tyrosine metabolism and bile secretion were found to be significantly altered. nih.gov

Table 1: Representative Proteomic and Metabolomic Findings in Thyroid Hormone Analogue Studies

| Omics Type | Biological System | Key Findings | Affected Pathways |

| Proteomics | Rat Liver (T3 study) | Altered expression of mitochondrial proteins. nih.gov | Energy Metabolism, Oxidative Stress Response, Mitochondrial Biogenesis nih.gov |

| Proteomics | Rat Liver & Skeletal Muscle (T3 study) | 53 proteins affected in liver, 33 in skeletal muscle. nih.gov | Gluconeogenesis, Glucose Production nih.gov |

| Metabolomics | Human Serum (Graves' Disease) | 1,805 upregulated and 1,737 downregulated metabolites in untreated patients. nih.gov | Tyrosine Metabolism, Bile Secretion, Purine Metabolism nih.gov |

| Metabolomics | Mouse Embryos (IVF study) | Alterations in branch-chained amino acid levels and key metabolites of the TCA cycle. nih.gov | Amino Acid Metabolism, Integrated Stress Response nih.gov |

Computational Modeling and Molecular Dynamics Simulations of Ligand-Receptor Complexes

Computational approaches, including molecular modeling and molecular dynamics (MD) simulations, are powerful tools for investigating the interactions between ligands like this compound and their biological receptors at an atomic level.

Computational Modeling

Computational modeling can predict the binding affinity and orientation of this compound within the ligand-binding pocket of its target receptors, such as the thyroid hormone receptors (TRs) and the cell surface receptor integrin αvβ3. nih.gov These models are often built upon the known crystal structures of the receptors and utilize docking algorithms to position the ligand in the most energetically favorable conformation. nih.gov

Studies have used in-silico docking to analyze the binding of various thyroid hormone metabolites to the αvβ3 integrin, revealing that all tested metabolites, including those structurally similar to this compound, demonstrated a negative free energy of binding, suggesting a favorable interaction. nih.gov Such models can also predict how specific chemical modifications, like the presence of a bromine atom, might influence binding affinity and receptor activation.

Molecular Dynamics Simulations

Molecular dynamics simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into the conformational changes that occur upon ligand binding and the stability of the interaction. nih.govscispace.com These simulations can reveal the pathways by which a ligand enters and exits the binding pocket, a process that is often not apparent from static crystal structures. nih.gov

MD simulations of T3 dissociation from thyroid hormone receptors have identified multiple competing pathways for ligand escape, involving significant conformational rearrangements of the receptor's helices. nih.govscispace.com These findings suggest that the process of ligand binding and release is more complex than previously thought and that different ligands may prefer different entry and exit routes. nih.gov Such detailed understanding is invaluable for the rational design of novel ligands with specific binding properties.

Table 2: Parameters and Findings from Molecular Dynamics Simulations of Thyroid Hormone Analogues

| Parameter | Description | Typical Values/Software | Key Insights |

| Simulation Software | Programs used to run the MD simulations. | AMBER, GROMACS, NAMD | Enables the calculation of atomic trajectories over time. |

| Force Field | A set of parameters used to describe the potential energy of the system. | CHARMM, AMBER | Determines the accuracy of the interactions between atoms. |

| Simulation Time | The duration of the simulated event. | Nanoseconds (ns) to Microseconds (µs) | Longer simulations can capture more complex conformational changes. researchgate.net |

| Binding Free Energy | A measure of the affinity between the ligand and the receptor. | Calculated in kcal/mol | Predicts the stability of the ligand-receptor complex. nih.gov |

| Ligand Escape Pathways | The routes by which the ligand dissociates from the receptor. | Multiple pathways identified for T3. nih.govscispace.com | Reveals the dynamic nature of ligand-receptor interactions. nih.gov |

Theoretical Frameworks and Future Research Directions

Elucidating the Precise Role of Bromine Substitution on Thyroid Hormone Receptor Selectivity and Potency

The biological effects of thyroid hormones are primarily mediated by two major thyroid hormone receptor (TR) isoforms, TRα and TRβ, which are encoded by separate genes (THRA and THRB). endocrine-abstracts.org These receptors have distinct tissue distribution and physiological roles. For instance, TRα is predominantly expressed in the brain, heart, and skeletal muscle, while TRβ is the major isoform in the liver. nih.govnih.gov This differential distribution has spurred the development of TR isoform-selective thyromimetics to harness the beneficial effects of thyroid hormones, such as lowering cholesterol, while avoiding adverse cardiac effects. nih.govnih.gov

The selectivity of a ligand for TRα or TRβ is influenced by the specific amino acid residues within the ligand-binding pocket. A key difference between the two receptor subtypes is a single amino acid: TRα has a serine residue, whereas TRβ has an asparagine residue in the hormone-binding pocket. nih.gov This subtle difference is thought to be a major determinant of binding selectivity for various ligands. nih.gov

The substitution of a bromine atom at the 3' position of the thyronine backbone in 3'-Bromo-3,5,5'-triiodothyronine introduces a unique halogen configuration. Future research should focus on elucidating how this bromo-substitution, in conjunction with the three iodine atoms, influences the binding affinity and potency of the molecule at TRα and TRβ. It is hypothesized that the size and electronegativity of the bromine atom, compared to iodine, could alter the conformation of the ligand within the binding pocket, potentially leading to preferential binding to one receptor isoform over the other.

Table 1: Comparison of Thyroid Hormone Receptor Isoforms

| Feature | TRα | TRβ |

| Primary Gene | THRA | THRB |

| Major Tissue Distribution | Brain, Heart, Skeletal Muscle | Liver, Kidney, Pituitary |

| Key Amino Acid in Ligand-Binding Pocket | Serine | Asparagine |

| Primary Endogenous Ligand | 3,5,3'-Triiodothyronine (T3) | 3,5,3'-Triiodothyronine (T3) |

This table provides a simplified overview of the key differences between the major thyroid hormone receptor isoforms.

Investigating Potential Therapeutic Leads based on this compound as a Molecular Scaffold

The unique structure of thyroid hormone analogs has made them attractive candidates for drug development, particularly for metabolic disorders. nih.gov Compounds like GC-1 (Sobetirome) and KB-2115 have shown promise as TRβ-selective agonists, effectively lowering cholesterol and triglycerides in animal models. nih.gov These molecules serve as "scaffold compounds" for the design and synthesis of new thyromimetic ligands with improved therapeutic profiles. researchgate.net The concept of a "privileged scaffold," a molecular framework that can be used to develop a range of biologically active compounds, is highly relevant in this context. mdpi.com

This compound, with its distinct halogen substitution pattern, represents a novel molecular scaffold. Future research should explore its potential as a starting point for the development of new therapeutic leads. By systematically modifying other positions on the thyronine rings, it may be possible to fine-tune the molecule's receptor selectivity, metabolic stability, and tissue distribution. For example, altering the side chain at the 1-position has been shown to be a successful strategy for developing subtype-specific compounds. nih.gov Investigating libraries of compounds derived from the 3'-bromo-thyronine scaffold could lead to the discovery of novel agents for conditions such as dyslipidemia, obesity, and non-alcoholic fatty liver disease.

Unraveling Novel Genomic and Non-Genomic Mechanisms of Action

Thyroid hormone actions are broadly categorized into genomic and non-genomic mechanisms. endocrine-abstracts.orgnih.gov

Genomic actions are the classical pathway where T3 binds to nuclear TRs. endocrine-abstracts.org This ligand-receptor complex then binds to specific DNA sequences called thyroid hormone response elements (TREs) in the promoter regions of target genes, thereby regulating their transcription. endocrine-abstracts.orgnih.gov In the absence of a ligand, TRs can bind to TREs and repress gene expression. endocrine-abstracts.org

Non-genomic actions occur rapidly and are independent of gene transcription and protein synthesis. endocrine-abstracts.org These effects are initiated at the plasma membrane, cytoplasm, or mitochondria. endocrine-abstracts.orgnih.gov For instance, thyroid hormones can activate signaling cascades like the PI3K/Akt and MAPK pathways. nih.gov A plasma membrane receptor, integrin αvβ3, has been identified as a key mediator of some non-genomic actions of thyroid hormone. endocrine-abstracts.org

A more refined classification of thyroid hormone signaling proposes four types of action:

THR-dependent signaling with direct DNA binding. nih.gov

THR-dependent signaling with indirect DNA binding (tethering to other proteins). nih.gov

THR-dependent signaling without DNA binding (e.g., in the cytoplasm). nih.gov

THR-independent signaling. nih.gov

Future research on this compound should aim to dissect its specific mechanisms of action within this framework. It is crucial to investigate whether this compound primarily acts through genomic or non-genomic pathways, or a combination of both. Studies using cell lines with silenced deiodinase or integrin expression could help differentiate these effects. mdpi.com Understanding the unique signaling signature of this compound will be vital for predicting its physiological effects and therapeutic potential.

Development of Advanced Analytical Techniques for Comprehensive Metabolite Profiling

To fully understand the biological activity and fate of this compound, it is essential to characterize its metabolic products. The metabolism of thyroid hormones involves a series of deiodination, deamination, and conjugation reactions, leading to a diverse array of metabolites, some of which may have their own biological activity. nih.gov For instance, 3,5-diiodo-L-thyronine (3,5-T2) is a metabolite of T3 that has shown metabolic effects. nih.govnih.gov

The presence of both bromine and iodine in this compound presents a unique analytical challenge. Advanced analytical techniques are required for the comprehensive profiling of its metabolites in biological matrices. Ultra-high performance liquid chromatography tandem mass spectrometry (UHPLC-MS/MS) is a powerful tool for this purpose, allowing for the sensitive and specific quantification of halogenated compounds and their metabolites. nih.gov